N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide
Description
N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide is a heterocyclic compound featuring a fused [1,4]dioxino[2,3-g]quinoxaline core substituted with a chlorine atom at position 8 and a benzenesulfonamide group at position 5. Its molecular formula is C₁₈H₁₃ClN₄O₄S (calculated molecular weight: 434.9 g/mol) .
Properties
IUPAC Name |
N-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-15-16(20-25(21,22)10-4-2-1-3-5-10)19-12-9-14-13(8-11(12)18-15)23-6-7-24-14/h1-5,8-9H,6-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGXMYNAKHGAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)NS(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diaminobenzene with 1,2-diketones under acidic conditions. Subsequent chlorination and introduction of the dioxin ring are performed using specific reagents and reaction conditions to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinoxaline derivatives.
Reduction: Reduction products such as hydroquinones or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry and Biology: N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide has applications in organic synthesis and as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in drug discovery.
Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s [1,4]dioxino[2,3-g]quinoxaline core distinguishes it from analogs with related diazine systems:
- Quinoxaline vs. Quinazoline: Quinoxaline (two adjacent nitrogen atoms) and quinazoline (non-adjacent nitrogens) differ in electronic distribution. For example, the quinazoline derivative SH-340 (N-(3-chloro-4-fluorophenyl)-7-((4-methylpiperazin-1-yl)methyl)-7,8-dihydro[1,4]dioxino[2,3-g]quinazolin-4-amine) demonstrated keratinocyte differentiation activity for atopic dermatitis treatment, highlighting the biological relevance of quinazoline-based structures .
- Quinoline Derivatives: The (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides (e.g., IIIa) share a sulfonamide group but use a quinoline core, which may alter binding interactions in biological systems .
Substituent Effects
Table 1: Key Substituents and Properties
Key Observations:
- Sulfonamide vs. Acetamide : Replacing benzenesulfonamide with acetamide (as in sc-354636 ) reduces hydrophobicity and may alter pharmacokinetic properties .
Biological Activity
N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide is a compound that has garnered attention in recent research due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoxaline core with a sulfonamide group, which is known to enhance solubility and bioactivity. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exert their biological effects through several pathways:
- NF-kB Pathway Inhibition : Analogous compounds have been shown to suppress the NF-kB signaling pathway, which plays a crucial role in inflammation and immune response. The inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines .
- Antimicrobial Activity : Quinoxaline derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.65 µM .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated in several studies:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 0.65 | Excellent |
| Escherichia coli | 5.0 | Moderate |
| Staphylococcus aureus | 2.5 | High |
| Pseudomonas aeruginosa | >100 | No activity |
Case Studies
A notable case study involved the synthesis and testing of various quinoxaline derivatives for their antimicrobial properties. The study highlighted that modifications to the quinoxaline ring significantly influenced the activity against Gram-positive and Gram-negative bacteria .
In another investigation focusing on the NF-kB pathway, compounds were screened for their ability to inhibit this pathway effectively. The results indicated that some sulfonamide derivatives could significantly lower NF-kB activation levels in vitro, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
